5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide
Description
5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide is a brominated furan derivative featuring a carboxamide group with dual N-substituents: an ethyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Synthesis likely involves alkylation or amidation steps under basic conditions (e.g., NaH in THF/DMF), as observed in analogous compounds .
Properties
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-N-ethylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-2-13(8-5-6-18(15,16)7-8)11(14)9-3-4-10(12)17-9/h3-4,8H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXNUXHQYFYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51088954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide involves several steps, including the introduction of the bromine atom and the formation of the thiolane ring. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Bromo-Carboxamide Motifs
a. 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Compound 2w, )
- Structural Differences : The pyrazole core in 2w contrasts with the furan ring in the target compound. The carboxamide in 2w is substituted with a naphthalene sulfonamide group, whereas the target compound features a sulfone-containing tetrahydrothiophen ring.
- Synthesis : Both compounds employ NaH as a base, but 2w uses THF for sulfonamide coupling, highlighting divergent functionalization strategies .
b. 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide ()
- Core Heterocycle: A non-aromatic cyclohexene ring vs. the aromatic furan in the target compound. The absence of a sulfone group reduces polarity compared to the target.
- Synthesis : Similar use of NaH in DMF for alkylation, but methyl iodide is replaced by ethylating agents in the target compound’s synthesis .
Brominated Heterocycles: Pyridine Derivatives ()
- Bromo substituents in pyridines are meta/para-directing in electrophilic substitution, whereas furan’s electron-rich nature favors electrophilic attack at specific positions. Applications: Bromopyridines are common in agrochemicals and ligands, while the target compound’s sulfone-carboxamide structure may favor pharmaceutical applications .
Lumping Strategy for Environmental Modeling ()
The lumping strategy groups compounds with shared functional groups (e.g., bromo-carboxamides) for simplified environmental fate modeling.
Reactivity Insights :
- The sulfone group in the target compound may stabilize negative charge during nucleophilic substitution, contrasting with the electron-withdrawing sulfonamide in 2w.
- Bromine on furan could enhance reactivity in Suzuki couplings compared to pyridine bromides due to furan’s lower aromatic stabilization .
Biological Activity
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide (CAS Number: 898405-47-5) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrN OS
- Molecular Weight : 336.20 g/mol
Anticancer Properties
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar scaffolds have shown high toxicity towards human leukemia cell lines such as K562 (chronic myelogenous leukemia), HL-60 (acute myelogenous leukemia), and MOLT-4 (acute lymphoblastic leukemia). These compounds induce apoptosis and activate signaling pathways associated with cell death, including c-Jun N-terminal kinase (JNK) and p38 kinase pathways, while also causing cell cycle arrest in the G2/M phase due to their effects on tubulin polymerization.
The primary mechanism of action appears to involve the disruption of microtubule formation by inhibiting tubulin polymerization. This leads to the stabilization of microtubules in a manner similar to that observed with known anticancer agents such as taxanes. The bromine substituent on the benzofuran ring is believed to enhance the compound's binding affinity to tubulin, thereby increasing its efficacy as an antitumor agent.
Structure-Activity Relationship (SAR)
The presence of a bromine atom and the specific arrangement of functional groups in this compound are critical for its biological activity. Comparative analysis with other compounds indicates that variations in substituents can significantly alter potency and selectivity against different cancer types. The structure shares similarities with other benzo[b]furan derivatives known for their anti-microtubule activity, suggesting a common pharmacophore among these compounds .
Case Studies
| Study | Findings |
|---|---|
| Study on K562 Cells | Induced apoptosis and activated JNK/p38 pathways; arrested cells in G2/M phase. |
| Comparative Analysis with Taxanes | Similar disruption of microtubule dynamics; potential use in combination therapies. |
| In Vivo Studies | Preliminary results indicate reduced tumor growth in xenograft models treated with related compounds. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A key step is the coupling of the bromofuran-carboxamide moiety with a modified tetrahydrothiophene-dioxide scaffold. For example:
Carboxamide Formation : React 5-bromofuran-2-carboxylic acid with ethylamine derivatives under coupling agents (e.g., EDC/HOBt) .
Sulfone Introduction : Oxidize tetrahydrothiophene intermediates using oxidizing agents like m-CPBA or hydrogen peroxide to form the 1,1-dioxide group .
Purification : Use flash column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., acetonitrile) to achieve >95% purity .
- Key Considerations : Optimize reaction temperature (0–25°C) and stoichiometry to minimize side products.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the tetrahydrothiophene-dioxide ring (δ 3.0–4.0 ppm, split due to sulfone electronegativity) and ethyl group (δ 1.2–1.4 ppm, triplet for CH3) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and sulfone (C-SO2, δ ~55 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₅BrN₂O₄S: ~363.98 g/mol) .
Q. What are the solubility characteristics of this compound, and how do they influence experimental design?
- Methodological Answer :
- Solubility Profile :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >20 |
| Ethanol | ~5 |
| Water | <0.1 |
- Experimental Design : Use DMSO for in vitro assays (e.g., cell culture). For kinetic studies, pre-dissolve in DMSO and dilute with aqueous buffers to avoid precipitation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the bromo and sulfone groups?
- Methodological Answer :
- Analog Synthesis : Replace bromo with chloro/iodo and sulfone with sulfide. Compare bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .
- Key Findings :
- Bromo enhances electrophilicity, improving target binding (e.g., 10-fold higher potency vs. non-bromo analogs in kinase assays) .
- Sulfone increases solubility and hydrogen-bonding capacity, critical for membrane permeability .
Q. What in silico approaches are suitable for predicting target interactions and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to adenosine A₂A receptors (docking score ≤ -9.0 kcal/mol suggests high affinity) .
- DFT Calculations : Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfone oxygen as hydrogen-bond acceptor) .
- ADMET Prediction : SwissADME to estimate logP (~2.1), BBB permeability (low), and CYP450 metabolism (substrate of CYP3A4) .
Q. How can researchers assess metabolic stability and identify major metabolites?
- Methodological Answer :
- Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS (t₁/₂ < 30 min indicates high clearance) .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I metabolites (e.g., oxidative debromination) and phase II conjugates (e.g., glucuronidation at the amide group) .
Q. What experimental strategies address challenges in characterizing polymorphic forms?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
